molecular formula C33H32F2N2O3 B129918 2H-1,3-Diazepin-2-one, 1,3-bis((2-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- CAS No. 153182-43-5

2H-1,3-Diazepin-2-one, 1,3-bis((2-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-

Cat. No. B129918
M. Wt: 542.6 g/mol
InChI Key: DCGZDWXALWANQB-ZRTHHSRSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-1,3-Diazepin-2-one, 1,3-bis((2-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- is a chemical compound that has gained significant attention in scientific research. This compound is commonly known as Ro 04-6790 and is a potent and selective antagonist of the neuropeptide Y Y1 receptor.

Mechanism Of Action

Ro 04-6790 is a selective antagonist of the neuropeptide Y Y1 receptor. Neuropeptide Y is a neurotransmitter that is involved in the regulation of appetite, energy balance, and stress response. By blocking the Y1 receptor, Ro 04-6790 reduces the activity of neuropeptide Y, leading to a decrease in appetite and food intake.

Biochemical And Physiological Effects

Ro 04-6790 has been shown to have several biochemical and physiological effects. In animal models, it has been demonstrated to reduce food intake, body weight, and fat mass. In addition, Ro 04-6790 has been shown to improve glucose tolerance and insulin sensitivity.

Advantages And Limitations For Lab Experiments

One of the advantages of Ro 04-6790 is its selectivity for the neuropeptide Y Y1 receptor. This selectivity allows researchers to study the specific effects of blocking this receptor without affecting other neurotransmitter systems. However, one of the limitations of Ro 04-6790 is its poor solubility in aqueous solutions, which can make it difficult to administer in animal studies.

Future Directions

There are several future directions for research on Ro 04-6790. One area of interest is the potential use of Ro 04-6790 in the treatment of obesity and related metabolic disorders. Another area of research is the development of more soluble analogs of Ro 04-6790 that can be used in animal studies. Finally, there is also interest in exploring the potential use of Ro 04-6790 in the treatment of anxiety and depression.

Synthesis Methods

Ro 04-6790 can be synthesized using a multistep process. The first step involves the synthesis of 1,3-bis((2-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-2H-1,3-diazepin-2-one. This intermediate is then treated with trifluoroacetic acid to remove the Boc-protecting group, resulting in the formation of Ro 04-6790.

Scientific Research Applications

Ro 04-6790 has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models. In addition, it has been suggested that Ro 04-6790 may have potential in the treatment of obesity, diabetes, and cardiovascular diseases.

properties

CAS RN

153182-43-5

Product Name

2H-1,3-Diazepin-2-one, 1,3-bis((2-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-

Molecular Formula

C33H32F2N2O3

Molecular Weight

542.6 g/mol

IUPAC Name

(4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis[(2-fluorophenyl)methyl]-5,6-dihydroxy-1,3-diazepan-2-one

InChI

InChI=1S/C33H32F2N2O3/c34-27-17-9-7-15-25(27)21-36-29(19-23-11-3-1-4-12-23)31(38)32(39)30(20-24-13-5-2-6-14-24)37(33(36)40)22-26-16-8-10-18-28(26)35/h1-18,29-32,38-39H,19-22H2/t29-,30-,31+,32+/m1/s1

InChI Key

DCGZDWXALWANQB-ZRTHHSRSSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CC3=CC=CC=C3F)CC4=CC=CC=C4F)CC5=CC=CC=C5)O)O

SMILES

C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC=CC=C3F)CC4=CC=CC=C4F)CC5=CC=CC=C5)O)O

Canonical SMILES

C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC=CC=C3F)CC4=CC=CC=C4F)CC5=CC=CC=C5)O)O

Other CAS RN

153182-43-5

synonyms

(4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis[(2-fluorophenyl)methyl]-5,6-dihydro xy-1,3-diazepan-2-one

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.